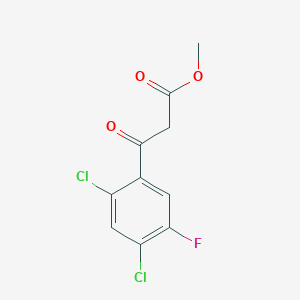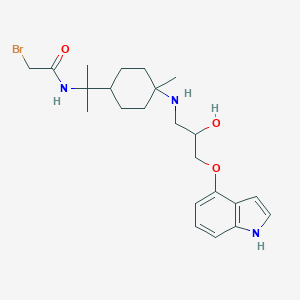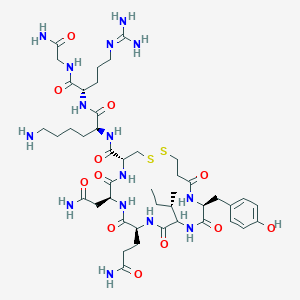![molecular formula C29H39NO6S B025577 (9-Methyl-9-azoniabicyclo[3.3.1]nonan-7-yl)2-cyclopentyl-2-hydroxy-2-phenylacetate; 4-methylbenzenesulfonate CAS No. 101710-84-3](/img/structure/B25577.png)
(9-Methyl-9-azoniabicyclo[3.3.1]nonan-7-yl)2-cyclopentyl-2-hydroxy-2-phenylacetate; 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyl-3-alpha-granatanyl phenylcyclopentylglycolate-p-toluene-sulfonate is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3-alpha-granatanyl phenylcyclopentylglycolate-p-toluene-sulfonate involves multiple steps, starting from the preparation of the core structure and subsequent functionalization. The key steps include:
Formation of the Granatane Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylcyclopentylglycolate Moiety: This step typically involves esterification reactions using phenylcyclopentylglycolic acid and suitable alcohols.
Sulfonation with p-Toluene Sulfonic Acid: The final step involves the sulfonation of the intermediate compound with p-toluene sulfonic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
9-Methyl-3-alpha-granatanyl phenylcyclopentylglycolate-p-toluene-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
9-Methyl-3-alpha-granatanyl phenylcyclopentylglycolate-p-toluene-sulfonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 9-Methyl-3-alpha-granatanyl phenylcyclopentylglycolate-p-toluene-sulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- Methyl p-toluenesulfonate
- Ethyl p-toluenesulfonate
- Isopropyl p-toluenesulfonate
Uniqueness
9-Methyl-3-alpha-granatanyl phenylcyclopentylglycolate-p-toluene-sulfonate is unique due to its complex structure, which combines multiple functional groups. This makes it versatile for various applications and allows for the formation of a wide range of derivatives through chemical modifications.
特性
CAS番号 |
101710-84-3 |
|---|---|
分子式 |
C29H39NO6S |
分子量 |
529.7 g/mol |
IUPAC名 |
(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H31NO3.C7H8O3S/c1-23-18-12-7-13-19(23)15-20(14-18)26-21(24)22(25,17-10-5-6-11-17)16-8-3-2-4-9-16;1-6-2-4-7(5-3-6)11(8,9)10/h2-4,8-9,17-20,25H,5-7,10-15H2,1H3;2-5H,1H3,(H,8,9,10) |
InChIキー |
CEIUXLKAIQCBFX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[NH+]1C2CCCC1CC(C2)OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[NH+]1C2CCCC1CC(C2)OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O |
同義語 |
(9-methyl-9-azoniabicyclo[3.3.1]non-7-yl) 2-cyclopentyl-2-hydroxy-2-ph enyl-acetate, 4-methylbenzenesulfonate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


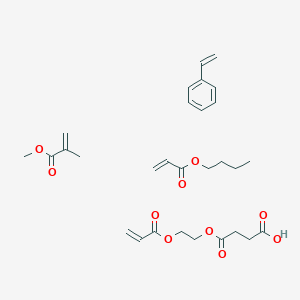
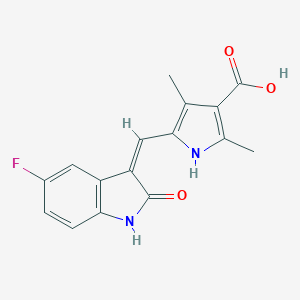
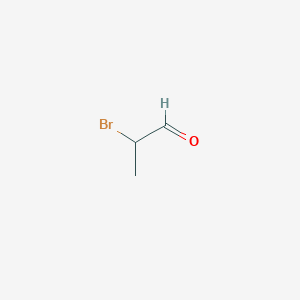
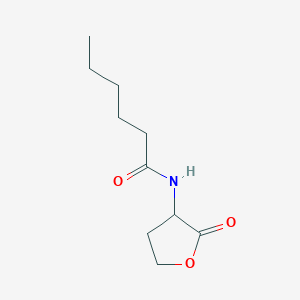
![N-[2-(diethylamino)ethyl]-4-iodobenzamide](/img/structure/B25511.png)
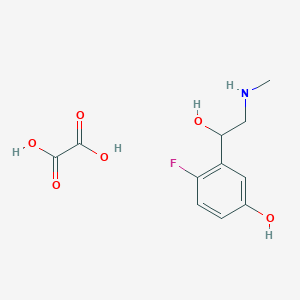
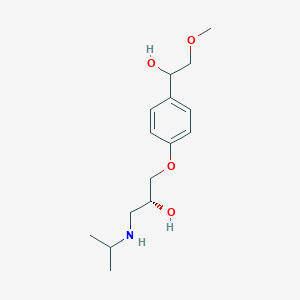
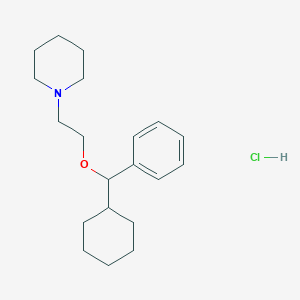
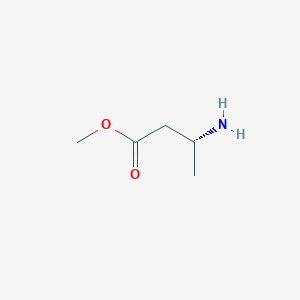
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl](/img/structure/B25520.png)

